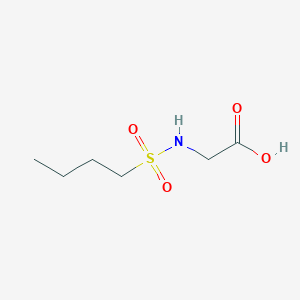

2-(Butane-1-sulfonamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

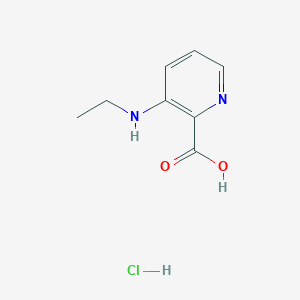

2-(Butane-1-sulfonamido)acetic acid is a chemical compound with the CAS Number: 107491-00-9 . It has a molecular weight of 195.24 and its IUPAC name is [(butylsulfonyl)amino]acetic acid .

Molecular Structure Analysis

The InChI code for 2-(Butane-1-sulfonamido)acetic acid is 1S/C6H13NO4S/c1-2-3-4-12(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) . This indicates the molecular structure of the compound.Applications De Recherche Scientifique

Nanosized N-Sulfonated Brönsted Acidic Catalyst

A novel nanosized N-sulfonated Brönsted acidic catalyst, 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, was developed and characterized for its efficiency in promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed excellent yields in short reaction times and could be reused several times without loss of its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Sulfation of Metal–Organic Frameworks

Metal-organic frameworks (MOFs) were post-functionalized to introduce Broensted sulfoxy acid groups, enhancing their acidity for catalysis. This modification provided the MOFs with catalytic activity similar to acidic polymers like Nafion in the esterification of n-butanol with acetic acid, showcasing the potential of sulfonated MOFs in acid catalysis and proton conductivity (Goesten et al., 2011).

Antibacterial and Anticancer Activities

The antibacterial, anticarbonic anhydrase II isoenzyme, and anticancer activities of a new N′-acetyl butane sulfonic acid hydrazide and its Cu(II) complex were explored. This research highlighted the potential of sulfonic acid derivatives in biomedical applications, demonstrating significant activity against various bacterial strains and cancer cell lines (Özdemir et al., 2014).

Catalytic Synthesis of Pyrano[4,3-b]pyran Derivatives

4-(Succinimido)-1-butane sulfonic acid was used as an efficient and reusable Brönsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This methodology offers several advantages including high yield, clean reaction, and short reaction time, highlighting the versatility of sulfonic acid-based catalysts in organic synthesis (Khaligh, 2015).

Antimicrobial Evaluation of Sulfonate Derivatives

Sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and screened for their antimicrobial and antifungal activities. This study found that certain sulfonate derivatives showed high activity against both Gram-positive and Gram-negative bacteria, and tested fungi, demonstrating the potential of sulfonated compounds in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Mécanisme D'action

Sulfonamides, such as 2-(Butane-1-sulfonamido)acetic acid, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic .

Safety and Hazards

Propriétés

IUPAC Name |

2-(butylsulfonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-2-3-4-12(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEPGUXQDBYFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

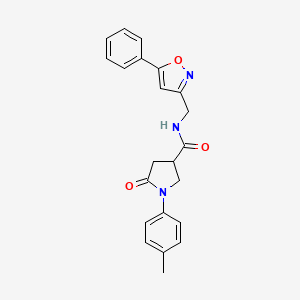

![N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2672295.png)

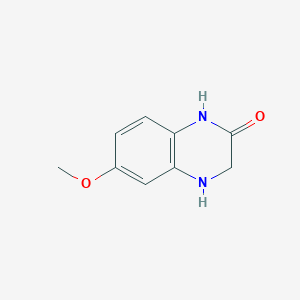

![(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2672302.png)

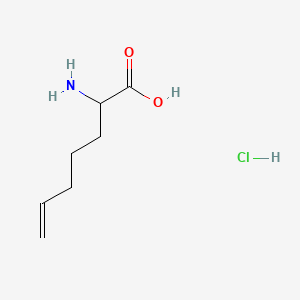

![1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2672305.png)